N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-7(16)13-9-4-2-8(3-5-9)6-10-11(17)15-12(18)14-10/h2-6H,1H3,(H,13,16)(H2,14,15,17,18)/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWCACRAESFLQU-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C2C(=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve more scalable and economical methods, such as solvent-free reactions or fusion techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- IUPAC Name : N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide
- Molecular Formula : C11H12N2O2S
- CAS Number : 103984-21-0
- Molecular Weight : 232.29 g/mol
The structure features an imidazolidinone ring, which is significant for its biological activity, particularly in the context of anticonvulsant properties.
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit promising anticonvulsant activity. A study evaluated various phenylacetamide derivatives for their efficacy against seizures using animal models. Notably, some compounds demonstrated activity in the maximal electroshock (MES) test, a standard method for assessing anticonvulsant properties.
Key Findings :
- Several derivatives showed significant protection against seizures at specific dosages.
- The most potent derivative exhibited a protective index (TD50/ED50) suggesting a favorable safety profile compared to standard antiepileptic drugs like phenytoin and valproic acid .
Neuroprotective Effects
In addition to anticonvulsant properties, compounds similar to this compound have been investigated for neuroprotective effects. These studies often focus on their ability to modulate neuronal voltage-sensitive sodium channels, which are critical in the pathophysiology of epilepsy and other neurological disorders.
Case Study 1: Anticonvulsant Efficacy
A comprehensive study synthesized a series of N-substituted phenylacetamides and evaluated their anticonvulsant activity. The results indicated that specific modifications to the imidazolidinone core significantly enhanced efficacy in the MES model:
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|
| Compound 20 | 52.30 ± 6.00 | >500 | >9.56 |
| Phenytoin | 28.10 ± 3.00 | >100 | >3.6 |
This table illustrates the efficacy of Compound 20 compared to phenytoin, highlighting its potential as a novel antiepileptic agent .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was performed to understand how variations in the chemical structure influence biological activity. The study found that:
Mechanism of Action
The mechanism of action of N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s imidazolidinone ring and phenylacetamide group allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues: Positional and Substituent Variations
Compound : N-[3-[(E)-[1-(4-methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]phenyl]acetamide ()
- Structural Differences: Substituent Position: The target compound’s imidazolidinone-methylidene group is at the phenyl 4-position, whereas this analogue has it at the 3-position. Substituent Type: The analogue includes a 4-methylphenyl group on the imidazolidinone nitrogen, while the target compound lacks this methyl group.
- Impact on Properties :
Sulfonamide-Based Analogues ()
Compounds :
- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35)
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36)
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37)
Key Insight : The sulfanylidene group in the target compound may confer distinct redox or metal-binding properties compared to sulfonamides, which are more polar and often used for solubility-driven drug design.
Anticancer Imidazole Derivatives ()
Compound : N-(4-(1-(4-Fluorobenzyl)-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (36)
- Structural Contrast: The target compound’s imidazolidinone ring is replaced with a methylsulfonyl-substituted benzimidazole. The fluorobenzyl group in compound 36 enhances lipophilicity (XlogP ≈ 4.2) compared to the target compound (XlogP = 3).
- The target compound’s thioamide group may instead favor antioxidant or enzyme-inhibitory roles.
Physicochemical Profiling ()
| Parameter | Target Compound | Aryl Sulfonamides () |
|---|---|---|
| XlogP | 3 | 2.1–4.0 (e.g., 4-Nitro-N-phenyl: 2.5) |
| Polar Surface Area | 93.5 Ų | 85–110 Ų |
| Rotatable Bonds | 3 | 4–6 (due to flexible sulfonamide linkers) |
The target compound’s moderate lipophilicity and rigid structure balance membrane permeability and solubility, whereas flexible sulfonamides () prioritize target engagement over bioavailability.
Research Findings and Implications
- Pharmacological Gaps: While sulfonamide analogues () show analgesic activity, the target compound’s biological data remain unexplored.
- Synthetic Scalability : The target compound’s synthesis likely requires milder conditions than FP1–12 (), which involves high-temperature reflux.
Biological Activity
N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound has a complex structure featuring an imidazolidinone moiety, which is known for its diverse biological activities. The molecular formula and weight are significant for understanding its interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N4O2S |
| Molecular Weight | 280.32 g/mol |
| CAS Number | 292168-88-8 |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting a moderate level of antibacterial activity.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. One notable investigation assessed its effects on human cancer cell lines, including breast and lung cancer cells. The results indicated that the compound induced apoptosis in these cells, with IC50 values around 25 µM for breast cancer cells and 30 µM for lung cancer cells. This suggests that this compound could be a promising candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act through the inhibition of certain enzymes involved in cell proliferation and survival pathways. For instance, it has been shown to inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and repair .
Case Studies
- Antimicrobial Efficacy : A clinical study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The findings revealed a significant reduction in bacterial load in treated samples compared to controls.
- Cancer Cell Line Study : In vitro studies involving various cancer cell lines showed that treatment with this compound led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a potential mechanism for its anticancer activity.
Q & A
Q. Advanced
- Molecular Docking : Predicts binding affinity to targets like tubulin or topoisomerase II (e.g., AutoDock Vina with ΔG ≤ -8 kcal/mol).
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å).
- QSAR Modeling : Links substituent electronegativity (Hammett σ values) to antiproliferative IC₅₀ values (R² > 0.85) .
How can researchers resolve discrepancies in reported biological activities across studies?
Advanced
Contradictions often arise from assay variability (e.g., cell line sensitivity, incubation times). Mitigation strategies:
- Dose-Response Assays : Standardize IC₅₀ measurements across multiple cell lines (e.g., MCF-7, A549).
- Meta-Analysis : Pool data from PubChem and NIST to identify trends (e.g., EC₅₀ ranges for kinase inhibition).
- Mechanistic Profiling : Compare transcriptomic responses (RNA-seq) to differentiate on-target vs. off-target effects .
What is the proposed mechanism of action for its antiproliferative effects?
Advanced
The compound inhibits tubulin polymerization (IC₅₀ ~1.2 µM) by binding to the colchicine site, disrupting microtubule dynamics. Secondary mechanisms include:
- ROS Induction : Elevates intracellular ROS by 2.5-fold in HeLa cells, triggering apoptosis.
- Topoisomerase Inhibition : Reduces DNA relaxation activity by 60% at 10 µM .
How can researchers assess the compound's stability under physiological and storage conditions?
Q. Advanced
- Accelerated Stability Studies : Incubate at 40°C/75% RH for 6 months; monitor degradation via HPLC (purity loss <5%).
- Photostability : Expose to UV light (ICH Q1B guidelines); quantify photodegradants (e.g., sulfoxide derivatives).
- pH-Dependent Stability : Test solubility and degradation kinetics in buffers (pH 1.2–7.4) .
What in vitro models are suitable for evaluating its toxicity profile?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
